molecular formula C34H29NO5 B12036724 2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate

2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate

Cat. No.: B12036724
M. Wt: 531.6 g/mol
InChI Key: MMYIYGIKDRXFMK-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. The systematic name suggests that it consists of two main parts: a biphenyl-4-yl group and a 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl group, both attached to a 2-oxoethyl 3-phenylpropanoate backbone.
  • The biphenyl-4-yl group is a flat aromatic structure composed of two phenyl rings connected by a single bond.
  • The 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl group is a fused bicyclic system with a cyclopropane ring and a dioxoisoindole ring.
  • The 2-oxoethyl 3-phenylpropanoate backbone provides flexibility and a carbonyl group.
  • Overall, this compound combines aromatic, cyclic, and aliphatic features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Reactions it may undergo include oxidation, reduction, substitution, and cyclization.
    • Common reagents and conditions depend on the specific transformations.
    • Major products could include derivatives with modified functional groups or stereochemistry.
  • Scientific Research Applications

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds might include other biphenyl derivatives or cyclic structures with aromatic and aliphatic moieties.
    • Without specific names, I can’t provide an exhaustive list, but exploring related literature would reveal more.

    Properties

    Molecular Formula

    C34H29NO5

    Molecular Weight

    531.6 g/mol

    IUPAC Name

    [2-oxo-2-(4-phenylphenyl)ethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanoate

    InChI

    InChI=1S/C34H29NO5/c36-29(23-13-11-22(12-14-23)21-9-5-2-6-10-21)19-40-34(39)28(17-20-7-3-1-4-8-20)35-32(37)30-24-15-16-25(27-18-26(24)27)31(30)33(35)38/h1-16,24-28,30-31H,17-19H2

    InChI Key

    MMYIYGIKDRXFMK-UHFFFAOYSA-N

    Canonical SMILES

    C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)OCC(=O)C6=CC=C(C=C6)C7=CC=CC=C7

    Origin of Product

    United States

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